molecular formula C21H25NO6S B6561988 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1091175-08-4

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6561988
CAS No.: 1091175-08-4
M. Wt: 419.5 g/mol
InChI Key: NEXLDLCXSNNEII-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a [4-(4-methoxyphenyl)oxan-4-yl]methyl moiety. The molecular formula is inferred as C₂₁H₂₅NO₆S (exact mass requires confirmation via crystallography or spectrometry).

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-25-17-4-2-16(3-5-17)21(8-10-26-11-9-21)15-22-29(23,24)18-6-7-19-20(14-18)28-13-12-27-19/h2-7,14,22H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXLDLCXSNNEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C23H29NO4S
Molecular Weight 381.47 g/mol
LogP 3.553
Polar Surface Area 48.049 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The compound features a benzodioxane moiety which is known for its diverse biological activities including anti-inflammatory and anticancer properties .

Anticancer Properties

Research indicates that compounds containing the benzodioxane structure exhibit significant anticancer activity. For example, derivatives of 1,4-benzodioxane have been shown to inhibit tumor growth in various cancer models. The compound CCT251236, a benzodioxane bisamide, demonstrated growth inhibitory effects in human ovarian carcinoma xenografts .

In vitro studies have shown that this compound may inhibit cell proliferation in cancer cell lines by interfering with critical signaling pathways involved in cell growth .

Anti-inflammatory Activity

The anti-inflammatory potential of benzodioxane derivatives is well-documented. A study highlighted the anti-inflammatory effects of a related compound bearing an acetic acid substituent at position 6 of the benzodioxane ring . This suggests that modifications to the benzodioxane structure can enhance its therapeutic efficacy against inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates and inhibits enzymes critical for tumor growth and inflammation.
  • Cell Membrane Interaction : The compound may affect cellular membranes, altering their integrity and function.
  • Signal Transduction Modulation : It may interfere with signaling pathways such as MAPK pathways that are pivotal in cancer progression and inflammatory responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Activity : A recent study demonstrated that derivatives similar to this compound showed IC50 values indicating potent antitumor activity against specific cancer cell lines .
  • Anti-inflammatory Effects : Another research highlighted the importance of structural modifications in enhancing anti-inflammatory properties, suggesting that the position of substituents on the benzodioxane framework plays a crucial role in activity .

Scientific Research Applications

Medicinal Chemistry

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is being investigated for its potential as a therapeutic agent. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit tumor growth by interfering with specific metabolic pathways. This compound's unique structure may enhance its efficacy against certain cancer types.

Biochemical Research

The compound serves as a valuable tool in biochemical studies due to its ability to interact with biological molecules:

  • Enzyme Inhibition : The sulfonamide group is known to mimic natural substrates, allowing it to inhibit enzymes involved in various biochemical pathways. This property is crucial for developing enzyme inhibitors for therapeutic purposes.
  • Biochemical Probes : The compound can be utilized as a probe to study biological processes and interactions at the molecular level.

Material Science

In addition to its medicinal applications, this compound can be employed in the development of advanced materials:

  • Polymer Chemistry : Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.
  • Coatings and Adhesives : The compound's reactivity and stability make it suitable for formulating specialized coatings and adhesives used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted on sulfonamide derivatives highlighted the efficacy of compounds similar to this compound against resistant strains of bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting that this class of compounds could lead to novel antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and biological activities of analogous benzodioxine sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound : N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₁H₂₅NO₆S* ~443.5 g/mol* 4-Methoxyphenyl-oxane, methyl linker, benzodioxine sulfonamide Hypothesized enzyme inhibition (e.g., carbonic anhydrase, kinases) due to sulfonamide group
4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-(3-methoxybenzyl)-N-[1-oxo-1-(propylamino)-2-butanyl]butanamide C₂₈H₃₇N₃O₇S 571.67 g/mol Methylsulfonylamino, 3-methoxybenzyl, butanamide chain No explicit activity data; structural complexity suggests protease or GPCR targeting
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₄H₂₆FN₃O₅S 487.55 g/mol Fluorophenyl-piperazine, furyl-ethyl linker Potential CNS activity (e.g., serotonin/dopamine receptor modulation)
N-[4-(4-Methoxyphenyl)thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide C₂₁H₂₆BrN₅O₂S 484.43 g/mol Thiazolyl, tetrahydroazepine, methoxyphenyl Cardioprotective; superior to Levocarnitine in hypoxia models
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 g/mol Simple benzenesulfonamide with 4-methoxyphenyl Studied for bioactivity (e.g., antimicrobial, anti-inflammatory)

Notes:

  • Structural Diversity : The target compound’s oxane-methoxyphenyl group distinguishes it from analogs with piperazine (), thiazole (), or simpler aromatic substituents ().
  • Sulfonamide Role : All compounds share the sulfonamide group, critical for hydrogen bonding and enzyme inhibition. Bulkier substituents (e.g., oxane in the target compound) may enhance selectivity for hydrophobic binding pockets .

Key Research Findings

Synthetic Accessibility : Compounds like N-(4-methoxyphenyl)benzenesulfonamide () are synthesized via condensation reactions, while complex derivatives (e.g., ) require multi-step protocols involving sulfonylation and amide coupling.

Activity Trends : The presence of methoxyphenyl groups correlates with enhanced bioavailability and target affinity in sulfonamide derivatives ().

Crystallographic Data : Structural studies (e.g., ) confirm planar benzodioxine cores and sulfonamide geometry critical for interaction with biological targets.

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